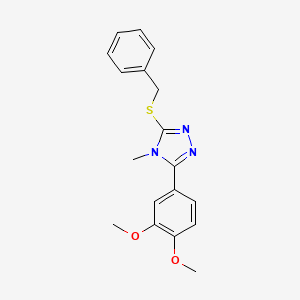

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole

CAS No.: 690249-65-1

Cat. No.: VC4733784

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690249-65-1 |

|---|---|

| Molecular Formula | C18H19N3O2S |

| Molecular Weight | 341.43 |

| IUPAC Name | 3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C18H19N3O2S/c1-21-17(14-9-10-15(22-2)16(11-14)23-3)19-20-18(21)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

| Standard InChI Key | BDIXSNWAXJXIMU-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The core structure of 1,2,4-triazole derivatives consists of a five-membered ring containing three nitrogen atoms. In this compound, the triazole ring is substituted at position 3 with a benzylsulfanyl group (–S–CH₂C₆H₅), at position 5 with a 3,4-dimethoxyphenyl moiety (–C₆H₃(OCH₃)₂), and at position 4 with a methyl group (–CH₃). This substitution pattern introduces both lipophilic (benzylsulfanyl, methyl) and electron-donating (methoxy) groups, which influence reactivity and bioactivity .

Table 1: Key Molecular Descriptors

Synthesis and Derivative Design

General Synthetic Pathways

1,2,4-Triazoles are typically synthesized via cyclization reactions involving hydrazides or thioureas. For analogs such as 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole, the route involves:

-

Formation of the triazole core: Reaction of hydrazine derivatives with carbonyl compounds.

-

Substitution at position 3: Introduction of benzylsulfanyl groups via nucleophilic displacement or coupling reactions.

-

Functionalization at position 5: Attachment of aryl or alkyl groups through Suzuki-Miyaura coupling or electrophilic substitution .

Challenges in Synthesis

-

Steric hindrance: Bulkier substituents (e.g., 3,4-dimethoxyphenyl) may reduce reaction yields.

-

Oxidation sensitivity: The benzylsulfanyl group (–S–CH₂C₆H₅) is prone to oxidation, requiring inert atmospheres during synthesis .

Pharmacological Profile of Structural Analogs

Antimycobacterial Activity

Triazoles with benzylsulfanyl substituents demonstrate notable activity against Mycobacterium tuberculosis. For example:

-

3-(3,5-Dinitrobenzylthio)-4H-1,2,4-triazole (MIC: 32–500 µmol/L) showed potency comparable to isoniazid .

-

Electron-withdrawing groups (e.g., nitro) enhance activity, while methoxy groups may modulate membrane permeability .

Table 2: Bioactivity of Selected 1,2,4-Triazole Derivatives

| Compound | Activity (MIC/IC₅₀) | Target Organism |

|---|---|---|

| 3-(Benzylsulfanyl)-4-methyl-1,2,4-triazole | 32 µmol/L | M. smegmatis |

| 5-(4-Nitrophenyl)-1,2,4-triazole | 0.25 µg/mL | MRSA |

| 3-(2,4-Dichlorobenzylthio)-1,2,4-triazole | 44% edema inhibition | Anti-inflammatory assay |

Anti-inflammatory and Analgesic Effects

-

3-Benzylsulfanyl-5-aryl-1,2,4-triazoles exhibit 25–67% inhibition in rat paw edema models, surpassing aspirin in some cases .

-

Substitution at the para-position of the phenyl ring enhances COX-2 selectivity .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Benzylsulfanyl group: Critical for antimycobacterial activity; removal reduces potency by >50% .

-

Methoxy groups: Electron-donating effects improve solubility but may reduce membrane penetration.

-

Methyl group at position 4: Stabilizes the triazole ring, preventing metabolic degradation .

Hybridization Strategies

Conjugation with fluoroquinolones (e.g., ciprofloxacin) yields hybrids with dual antibacterial/antifungal action. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume